Gaegurin-3
Description
Gaegurin-3 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Korean frog Rana dybowskii. It consists of 33 amino acid residues and belongs to the brevinin-2 family of AMPs, which are characterized by a conserved N-terminal hydrophobic region and a C-terminal cyclic heptapeptide domain (Rana-box motif: Cys-X₃-Cys) stabilized by a disulfide bridge . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .
Properties
bioactivity |
Antibacterial, Antifungal, Antiparasitic |
|---|---|
sequence |
GIMSIVKDVAKTAAKEAAKGALSTLSCKLAKTC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Similar Peptides
| Compound | Source Organism | Length (AA) | Key Structural Features | Sequence Similarity to this compound | Hydrophobicity (Mean) | Hydrophobic Moment | Antimicrobial Activity Spectrum |
|---|---|---|---|---|---|---|---|
| This compound | Rana dybowskii | 33 | N-terminal α-helix, C-terminal Rana-box | - | 0.98 | 0.85 | Broad-spectrum |
| Brevinin-2E | Rana esculenta | 33 | Similar α-helix and Rana-box | 45% | 1.02 | 0.92 | Gram-negative bacteria |
| Dybowskin-3 | Rana dybowskii | 33 | Near-identical N-terminal, divergent C-terminal | 39% | 0.95 | 0.81 | Broad-spectrum |
| Dybowskin-4 | Rana dybowskii | 15 | Short α-helix, no Rana-box | 33% (partial) | 1.66 | 1.318 | Narrow-spectrum (Gram-positive) |
| Japonicin-2CHb | Rana chaochiaoensis | 15 | Short helical segment | 33% | 1.52 | 1.20 | Fungi, Gram-positive bacteria |
| Gaegurin-6 | Rana rugosa | 20 | Truncated Rana-box | 50% (with Dybowskin-6) | 1.10 | 0.95 | Enveloped viruses |
Key Observations:
Sequence Similarity: this compound shares 39% sequence identity with Dybowskin-3, another peptide from Rana dybowskii, but differs in its C-terminal domain, which influences target specificity . Brevinin-2E (45% similarity) and Brevinin-2Eb (39% similarity) exhibit stronger α-helical content, correlating with enhanced membrane disruption .
Hydrophobicity and Hydrophobic Moment :
- Dybowskin-4 , despite its shorter length (15 residues), has the highest hydrophobicity (1.66) and hydrophobic moment (1.318), making it highly effective against lipid-rich Gram-positive bacterial membranes .
- This compound’s moderate hydrophobicity (0.98) balances its ability to interact with both hydrophilic and hydrophobic membrane components.
Functional Divergence :
- Peptides lacking the Rana-box motif (e.g., Dybowskin-4 , Japonicin-2CHb ) show narrower activity spectra, suggesting the motif’s critical role in broad-spectrum efficacy .
- Gaegurin-6 , despite sharing 50% similarity with Dybowskin-6, targets viral envelopes rather than bacterial membranes, likely due to structural variations in its N-terminal domain .
Comparison with Functionally Similar Peptides
Esculentin-2 Family
Temporin Family
- Temporins (e.g., Temporin-L from Rana temporaria) are shorter (10–14 residues) and lack disulfide bridges. Their smaller size limits their spectrum but enhances stability in high-salt environments, a trait this compound lacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
